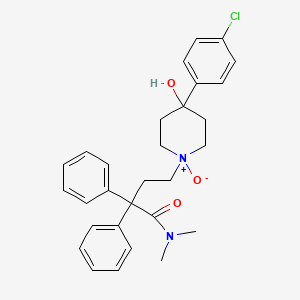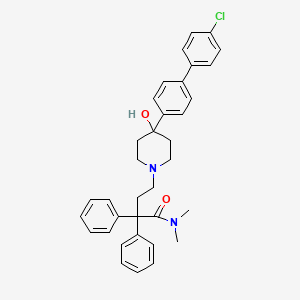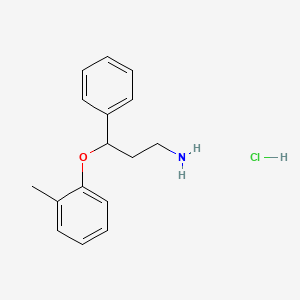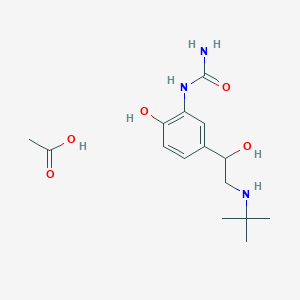
Cinacalcet Impurity F
Vue d'ensemble
Description
Cinacalcet Impurity F is a byproduct formed during the synthesis of Cinacalcet, a calcimimetic drug used primarily to treat secondary hyperparathyroidism and hypercalcemia in patients with chronic kidney disease or parathyroid carcinoma . Impurities like this compound are crucial to identify and analyze as they can impact the efficacy and safety of the pharmaceutical product.
Applications De Recherche Scientifique
Cinacalcet Impurity F is primarily used in scientific research to:
Analyze the stability and degradation pathways: of Cinacalcet.
Develop and validate analytical methods: for impurity profiling in pharmaceutical formulations.
Study the pharmacokinetics and toxicology: of Cinacalcet and its impurities to ensure drug safety and efficacy.
Mécanisme D'action
Target of Action
Cinacalcet Impurity F, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) located on the chief cells of the parathyroid gland . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Cinacalcet acts as a calcimimetic . It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone (PTH) secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet lowers PTH levels, which in turn decreases serum calcium levels . This impacts the calcium and phosphorus homeostasis in the body .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet occur within 2 to 6 hours . The absolute bioavailability is 20 to 25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 . Less than 1% of the parent drug is excreted in the urine . The terminal elimination half-life is 30 to 40 hours, and steady-state concentrations are achieved within 7 days .
Result of Action
The primary molecular effect of Cinacalcet’s action is the reduction of parathyroid hormone (PTH) levels . This leads to a decrease in serum calcium levels . On a cellular level, this results in the inhibition of PTH secretion from the parathyroid gland .
Action Environment
The action of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these organs play a significant role in the drug’s metabolism and excretion . Furthermore, the presence of other medications that inhibit or induce the activities of CYP3A4, CYP1A2, CYP2C9, or CYP2C19 can also impact the action of Cinacalcet .
Safety and Hazards
Orientations Futures
The development of a stability-indicating, gradient reversed-phase ultra-performance liquid chromatography method has been reported for the quantitative estimation of Cinacalcet hydrochloride impurities . This could be a promising direction for future research and development involving Cinacalcet Impurity F.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cinacalcet Impurity F involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by cooling and adding alkali and R-(+)-1-(1-naphthyl)ethylamine. The mixture is then heated to room temperature and stirred to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol under similar conditions to yield this compound .
Industrial Production Methods
Industrial production of Cinacalcet and its impurities, including Impurity F, involves large-scale synthesis with careful control of reaction parameters such as temperature, pH, and agitation speed to ensure high yield and purity. The process typically includes multiple purification steps to isolate and characterize the impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Cinacalcet Impurity F undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cinacalcet Impurity F include other impurities formed during the synthesis of Cinacalcet, such as:
- Cinacalcet N-Oxide
- ®-3-(1-Naphthyl)ethylamine
- (E)-2,3-Dehydro-cinacalcet Hydrochloride .
Uniqueness
This compound is unique due to its specific formation pathway and structural characteristics. Its identification and analysis are crucial for ensuring the purity and safety of Cinacalcet in pharmaceutical formulations .
Propriétés
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBBKISVXOSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)





![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)

